4-Fluorocyclohex-3-enecarbonitrile
Overview
Description
4-Fluorocyclohex-3-enecarbonitrile is an organic compound with the molecular formula C7H8FN. It is a fluorinated building block used in various chemical syntheses and research applications . The compound is characterized by the presence of a fluorine atom attached to a cyclohexene ring, which also contains a nitrile group.
Preparation Methods
4-Fluorocyclohex-3-enecarbonitrile can be synthesized through multiple routes. One common method involves the reaction of 4-oxocyclohexanecarbonitrile with diethylamino-sulfur trifluoride in dichloromethane at 0°C. The reaction mixture is stirred for 2 hours and then quenched with water. The organic layer is separated, dried, and concentrated to yield a mixture of 4,4-difluorocyclohexanecarbonitrile and this compound . Industrial production methods may vary, but they generally follow similar principles of fluorination and nitrile formation.
Chemical Reactions Analysis
4-Fluorocyclohex-3-enecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include diethylamino-sulfur trifluoride for fluorination and various oxidizing or reducing agents for other transformations . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Fluorocyclohex-3-enecarbonitrile is used in scientific research for various purposes:
Chemistry: It serves as a building block for synthesizing more complex fluorinated compounds.
Biology: The compound is used in studies involving fluorinated analogs of biological molecules.
Medicine: Research into potential pharmaceutical applications often involves fluorinated compounds due to their unique properties.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-fluorocyclohex-3-enecarbonitrile depends on its specific application. In general, the fluorine atom can influence the compound’s reactivity and interactions with other molecules. The nitrile group can participate in various chemical reactions, affecting the overall behavior of the compound. Molecular targets and pathways involved vary based on the specific context of its use .
Comparison with Similar Compounds
4-Fluorocyclohex-3-enecarbonitrile can be compared with other fluorinated cyclohexene derivatives, such as:
4,4-Difluorocyclohexanecarbonitrile: This compound has two fluorine atoms instead of one, leading to different reactivity and properties.
Cyclohex-3-enecarbonitrile: Lacks the fluorine atom, resulting in different chemical behavior and applications.
The presence of the fluorine atom in this compound makes it unique, as it imparts specific properties that are valuable in various research and industrial applications .
Properties
IUPAC Name |
4-fluorocyclohex-3-ene-1-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN/c8-7-3-1-6(5-9)2-4-7/h3,6H,1-2,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKKMTWHFXXZAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CCC1C#N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50634192 | |
Record name | 4-Fluorocyclohex-3-ene-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50634192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
459-53-0 | |
Record name | 4-Fluorocyclohex-3-ene-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50634192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.